5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one
Overview
Description
It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5,5-dimethylhydantoin with phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanylidene group plays a crucial role in this interaction, forming strong bonds with the enzyme’s active site residues. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one
- 5-Benzylidene-2-sulfanylideneimidazolidin-4-one
- 5-Cinnamylidene-2-sulfanylideneimidazolidin-4-one
Uniqueness
5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups at the 5-position enhances its stability and solubility in organic solvents, making it more versatile for various applications compared to its analogs .
Properties
IUPAC Name |
5,5-dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-11(2)9(14)13(10(15)12-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWKARYGXPPVML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400325 | |
Record name | 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21083-30-7 | |
Record name | 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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